molecular formula C18H32O12 B12767362 Nonioside D CAS No. 291293-50-0

Nonioside D

Cat. No.: B12767362
CAS No.: 291293-50-0
M. Wt: 440.4 g/mol
InChI Key: HSEIACQHFYAWOA-NDYKIFPOSA-N
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Description

Nonioside D is a bioactive glycoside isolated from Morinda citrifolia (Noni), a plant traditionally used in Polynesian medicine for its broad therapeutic properties, including anti-inflammatory, antitumor, and neuroprotective effects . Structurally, it belongs to the nonioside family, characterized by oligosaccharide or glycosidic moieties linked to aglycone units. Identification of this compound is achieved through mass spectrometry (MS) analysis, with MS2 fragments showing ions at m/z 261.1341 [M-H-Glc]⁻ and 179.0559 [Glc]⁻, confirming the presence of a glucose unit . This compound is primarily found in Noni seeds and fruits, and it has been identified as a key compound in network pharmacology studies due to its interactions with anxiety-related protein targets .

Properties

CAS No.

291293-50-0

Molecular Formula

C18H32O12

Molecular Weight

440.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] hexanoate

InChI

InChI=1S/C18H32O12/c1-2-3-4-5-10(20)30-18-16(26)14(24)12(22)9(29-18)7-27-17-15(25)13(23)11(21)8(6-19)28-17/h8-9,11-19,21-26H,2-7H2,1H3/t8-,9-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1

InChI Key

HSEIACQHFYAWOA-NDYKIFPOSA-N

Isomeric SMILES

CCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonioside D can be synthesized through the esterification of β-D-glucopyranose with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid under reflux conditions to facilitate the esterification process. The reaction mixture is then purified using chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the fruit of Morinda citrifolia. The fruit is first dried and then subjected to solvent extraction using methanol or ethanol. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Nonioside D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Nonioside D exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural Similarities and Differences

Nonioside D shares structural homology with other noniosides (A, B, C, and E), all of which are glycosides or oligosaccharides. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Structural Features Source
This compound Not explicitly reported - Contains glucose unit ([M-H-Glc]⁻ fragment) Seeds and fruits of Noni
Nonioside B C₂₆H₄₆O₁₇ 630.637 g/mol Oligosaccharide with 3–10 monosaccharide units Noni fruits
Nonioside C C₂₀H₃₆O₁₂ 468.496 g/mol 6-O-β-D-glucopyranosyl-1-O-octanoyl-β-D-glucopyranose Noni fruits
Nonioside E Not explicitly reported - Likely glycoside; exact structure undefined Noni fruits

Key Observations :

  • Nonioside B differs significantly in molecular weight and complexity, being an oligosaccharide, whereas this compound and C are smaller glycosides .
  • Nonioside C has a well-defined structure with two glucose units esterified with octanoic acid, while this compound’s structure remains partially characterized .

Contrasts :

  • This compound and E are prioritized in neuropharmacology studies, whereas Nonioside B is primarily a quality control marker .
  • Nonioside C’s esterified glucose structure may enhance its stability and bioavailability compared to this compound .

Q & A

Q. What validated methods are recommended for isolating Nonioside D from natural sources?

this compound isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (silica gel or Sephadex) and HPLC purification. Key steps include:

  • Plant material authentication : Ensure species identity via taxonomic or genetic markers.
  • Purity validation : Use NMR (¹H, ¹³C) and mass spectrometry (HRMS) to confirm structural integrity .
  • Yield optimization : Adjust solvent polarity gradients to minimize co-elution of analogs .

Q. How is this compound structurally characterized to distinguish it from related glycosides?

Structural elucidation requires a combination of:

  • Spectroscopic analysis : 2D-NMR (COSY, HSQC, HMBC) to map sugar moieties and aglycone linkages.
  • Comparative databases : Cross-reference with spectral libraries (e.g., Natural Products Atlas) to rule out known compounds.
  • X-ray crystallography : If crystallization is feasible, this provides unambiguous stereochemical data .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Design assays with:

  • Cell line selection : Use disease-relevant models (e.g., cancer lines for cytotoxicity screening).
  • Dose-response curves : Test a range of concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values.
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

Q. Which analytical techniques ensure reproducibility in quantifying this compound content?

Quantification methods include:

  • HPLC-DAD/ELSD : Optimize retention times and detector parameters for peak resolution.
  • Calibration curves : Use authentic standards; report limits of detection (LOD) and quantification (LOQ).
  • Inter-lab validation : Share protocols with collaborators to confirm reproducibility .

Q. How should researchers address solubility challenges in this compound bioassays?

  • Solvent systems : Use DMSO (≤0.1% final concentration) or cyclodextrin-based carriers.
  • Surfactants : Add Tween-80 or pluronics for hydrophobic compounds.
  • Dynamic light scattering (DLS) : Monitor aggregation to avoid false-positive/negative results .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s cytotoxicity across studies?

Contradictions may arise from:

  • Cell line variability : Validate cell authenticity (STR profiling) and passage number.
  • Assay conditions : Standardize incubation time, serum content, and endpoint measurements (e.g., MTT vs. ATP assays).
  • Data normalization : Use Z-factor analysis to assess assay robustness .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

SAR approaches include:

  • Semisynthetic modification : Acetylate hydroxyl groups or hydrolyze glycosidic bonds to test functional group contributions.
  • Molecular docking : Predict interactions with targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • In vitro validation : Compare analog activity in enzyme inhibition assays (e.g., IC₅₀ shifts) .

Q. What methodologies validate this compound’s mechanism of action in complex biological systems?

Mechanistic studies require:

  • Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.
  • Knockdown/knockout models : CRISPR/Cas9-edited cells to confirm target dependency.
  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics?

Key considerations:

  • Dosing routes : Compare oral, intraperitoneal, and intravenous administration for bioavailability.
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in plasma and organs.
  • Metabolite profiling : Identify phase I/II metabolites via high-resolution mass spectrometry .

Q. What statistical approaches are critical for analyzing synergistic effects of this compound in combination therapies?

Synergy analysis requires:

  • Combinatorial indices : Calculate Combination Index (CI) via Chou-Talalay method.
  • Isobolograms : Graphically represent additive/synergistic interactions.
  • Multi-parametric optimization : Use response surface methodology (RSM) to model dose-response landscapes .

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